![molecular formula C14H10F6N2O4S2 B12580953 Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro- CAS No. 495387-23-0](/img/structure/B12580953.png)
Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- is a compound that has garnered interest due to its unique chemical structure and properties. This compound is characterized by the presence of methanesulfonamide groups attached to a biphenyl backbone, with trifluoromethyl groups adding to its distinctiveness. Its applications span various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- typically involves the reaction of biphenyl derivatives with trifluoromethanesulfonamide. One common method includes the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by further reactions to introduce the biphenyl moiety . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromoacetonitrile, sodium azide, and various catalysts. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromoacetonitrile can yield N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide .
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The biphenyl backbone provides structural stability, allowing the compound to fit into binding sites effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyltrifluoromethanesulfonimide: Similar in structure but lacks the biphenyl backbone.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Contains trifluoromethyl groups but differs in the overall structure.
Uniqueness
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- is unique due to its combination of methanesulfonamide groups, biphenyl backbone, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
495387-23-0 |
|---|---|
Molekularformel |
C14H10F6N2O4S2 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[2-[2-(trifluoromethylsulfonylamino)phenyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H10F6N2O4S2/c15-13(16,17)27(23,24)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)22-28(25,26)14(18,19)20/h1-8,21-22H |
InChI-Schlüssel |
VTQBJYMQRXIGQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
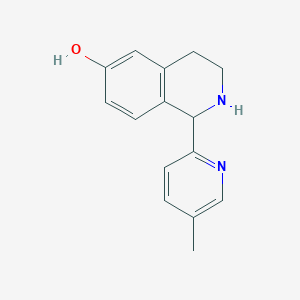
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
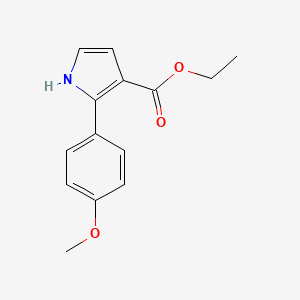

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
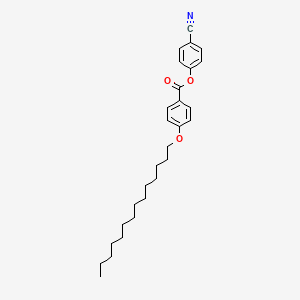
![4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12580922.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
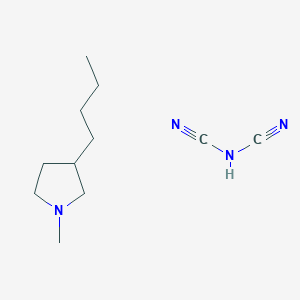
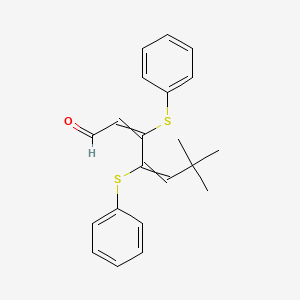
![1,3-Dithiolo[4,5-c]furan-2-thione](/img/structure/B12580958.png)
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)
![6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one](/img/structure/B12580984.png)
